2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide
Overview
Description
2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide, also known as Boc-Lys-OH, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in many laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide is not fully understood. However, it has been found to interact with various proteins, including enzymes and receptors. 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to inhibit the activity of some enzymes and modulate the activity of some receptors. It is believed that 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide interacts with these proteins through hydrogen bonding, electrostatic interactions, and van der Waals interactions.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of some enzymes, such as proteases and kinases. It has also been shown to modulate the activity of some receptors, such as G protein-coupled receptors. 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been found to have antimicrobial properties and has been shown to inhibit the growth of some bacteria and fungi. Additionally, 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been found to have anticancer properties and has been shown to inhibit the growth of some cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide in lab experiments is its ability to interact with various proteins, making it a versatile tool for studying protein-protein interactions. Additionally, 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are many future directions for the use of 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide in scientific research. One potential direction is the development of new peptides with therapeutic potential using 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide as a building block. Another potential direction is the use of 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide in the development of new drugs that target specific proteins. Additionally, 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide could be used in the study of protein-protein interactions in complex biological systems, such as cells and tissues.
Conclusion:
In conclusion, 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in many laboratory experiments. 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been used to study protein-protein interactions, synthesize peptides with therapeutic potential, and develop new drugs that target specific proteins. Despite its limitations, 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has many potential future directions in scientific research.
Scientific Research Applications
2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been widely used in scientific research as a tool for studying protein-protein interactions and as a building block for synthesizing peptides. This compound has been used to study the structural and functional properties of various proteins, including enzymes, receptors, and transporters. 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has also been used to synthesize peptides that have therapeutic potential, such as antimicrobial peptides and cancer cell-targeting peptides.
properties
IUPAC Name |
2-benzamido-N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(21-13-5-2-6-14-21)28-23-16-8-7-15-22(23)26(32)29-24(19-20-11-3-1-4-12-20)27(33)30-17-9-10-18-30/h1-8,11-16,24H,9-10,17-19H2,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYNZSTVGBTYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]-2-[(phenylcarbonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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